

An In-depth Technical Guide to 1-Benzyloxy-4-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzyloxy-4-bromo-2-chlorobenzene

Cat. No.: B126122

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **1-Benzyloxy-4-bromo-2-chlorobenzene**. This information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Properties

1-Benzyloxy-4-bromo-2-chlorobenzene is a halogenated aromatic ether. Its core structure consists of a benzene ring substituted with a benzyloxy group, a bromine atom, and a chlorine atom. The specific arrangement of these substituents dictates its chemical reactivity and physical properties.

Molecular Diagram:

Caption: Molecular structure of **1-Benzyloxy-4-bromo-2-chlorobenzene**.

Physicochemical Properties:

A summary of the key physicochemical properties of **1-Benzyloxy-4-bromo-2-chlorobenzene** is presented in the table below.

Property	Value	Reference
CAS Number	56872-27-6	[1]
Molecular Formula	C ₁₃ H ₁₀ BrClO	[1]
Molecular Weight	297.57 g/mol	[1]
Melting Point	58-62 °C	
Appearance	White Solid	
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol	

Spectroscopic Data:

Disclaimer: Experimental spectroscopic data for **1-Benzyloxy-4-bromo-2-chlorobenzene** is not readily available in the public domain. The following tables provide predicted ¹H and ¹³C NMR chemical shifts based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally similar compounds. These values are for estimation purposes only and should be confirmed by experimental data.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.50 - 7.30	m	5H	Phenyl-H (benzyl group)
7.45	d	1H	Ar-H
7.15	dd	1H	Ar-H
6.90	d	1H	Ar-H
5.10	s	2H	-O-CH ₂ -

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

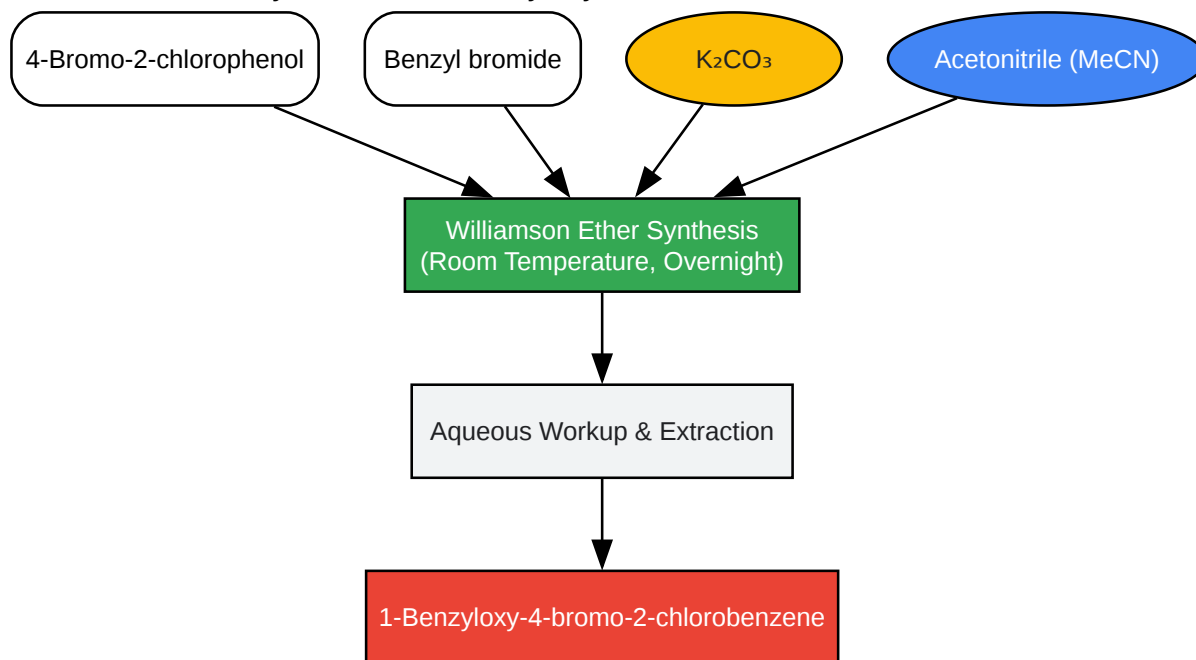
Chemical Shift (δ , ppm)	Assignment
154.0	Ar-C-O
136.5	Ar-C (ipso, benzyl)
133.0	Ar-C-Br
130.0	Ar-CH
129.5	Ar-C-Cl
128.8	Ar-CH (benzyl)
128.3	Ar-CH (benzyl)
127.5	Ar-CH (benzyl)
116.0	Ar-CH
115.0	Ar-CH
71.0	-O-CH ₂ -

Experimental Protocols

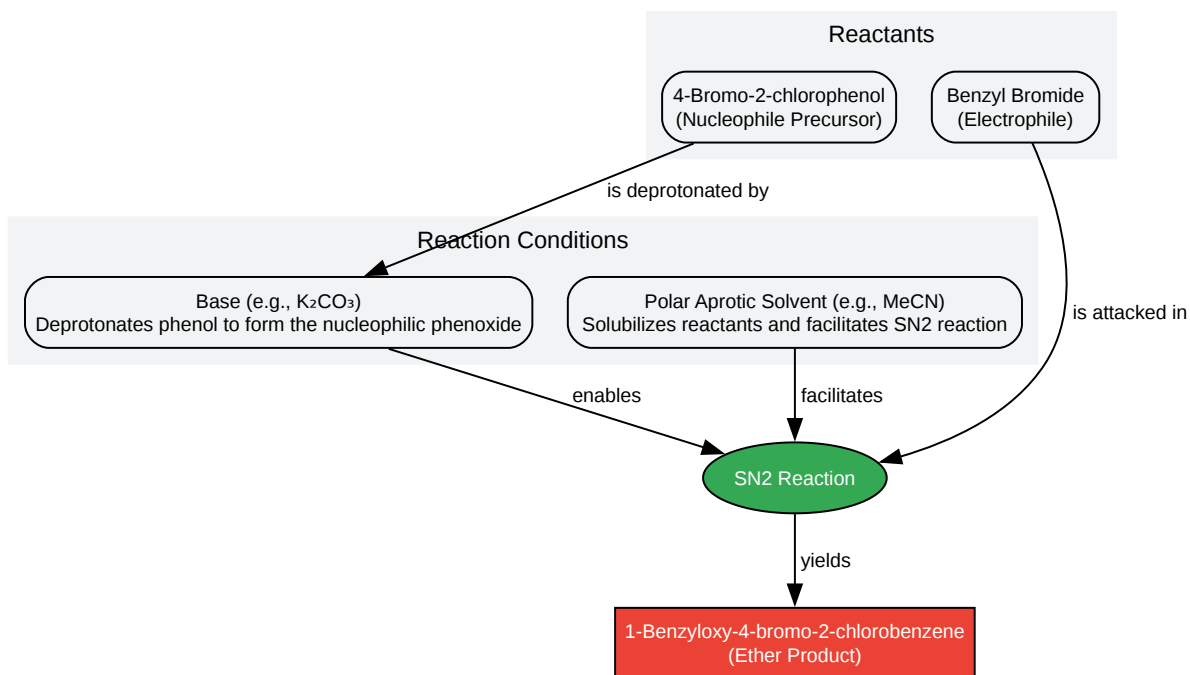
The synthesis of **1-Benzyloxy-4-bromo-2-chlorobenzene** is most commonly achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Synthetic Scheme:

Synthesis of 1-Benzyloxy-4-bromo-2-chlorobenzene



Key Relationships in the Williamson Ether Synthesis



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References

- 1. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Benzyloxy-4-bromo-2-chlorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126122#molecular-structure-of-1-benzyloxy-4-bromo-2-chlorobenzene]

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